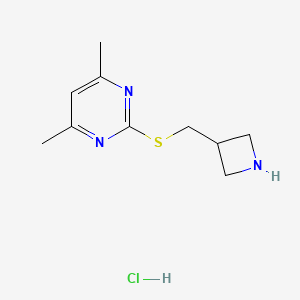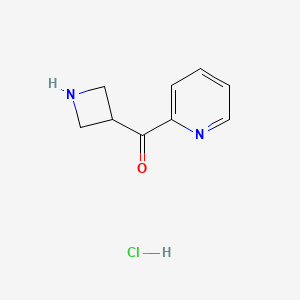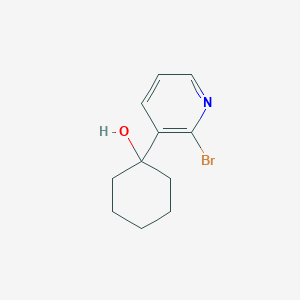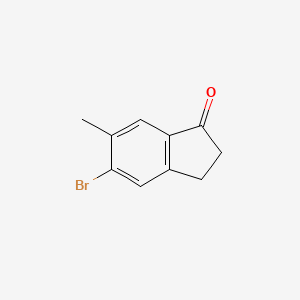
5-ブロモ-6-メチル-1-インダノン
概要
説明
5-Bromo-1-indanone is a derivative of 1-indanone . It is a pharmaceutical intermediate compound that is a raw material for the preparation of indanone-based pharmaceuticals . It is also used as a chemical reagent for the preparation of other indanones such as 2,3,5 tribromoindanone by bromination .
Synthesis Analysis
The synthesis of 1-indanones has been described in various methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-indanone is represented by the empirical formula C9H7BrO . Its molecular weight is 211.06 .Chemical Reactions Analysis
5-Bromo-1-indanone participates in the synthesis of the imidazolyl and triazolyl substituted biphenyl compounds . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Physical And Chemical Properties Analysis
The physical properties of 5-Bromo-1-indanone like density, freezing point, and refractive index have been determined .科学的研究の応用
医薬品
5-ブロモ-6-メチル-1-インダノンは、さまざまな医薬品化合物の合成に使用できます . たとえば、イミダゾリルおよびトリアゾリル置換ビフェニル化合物の合成に使用できます . これらの化合物は、さまざまな病気や状態の治療に潜在的な可能性を示しています。
化学合成
5-ブロモ-6-メチル-1-インダノンは、化学合成において貴重な中間体です . これは、さまざまな複雑な有機化合物の合成に使用できます。 たとえば、イミダゾリルおよびトリアゾリル置換ビフェニル化合物の合成に関与できます .
材料科学
5-ブロモ-6-メチル-1-インダノンを材料科学に直接適用した情報はまだ多くはありませんが、インダノン誘導体はさまざまな材料の合成に使用されてきました . たとえば、オレフィン重合触媒の配位子として使用されてきました .
生化学
生化学では、5-ブロモ-6-メチル-1-インダノンは、さまざまな生物活性化合物の合成のための出発物質として使用できます . たとえば、イミダゾリルおよびトリアゾリル置換ビフェニル化合物の合成に使用できます .
農業
5-ブロモ-6-メチル-1-インダノンなどのインダノン誘導体は、効果的な殺虫剤、殺菌剤、および除草剤として潜在的な可能性を示しています . これにより、農業分野で価値のあるものになります。
環境科学
5-ブロモ-6-メチル-1-インダノンを環境科学に直接適用した情報はまだ多くはありませんが、インダノン誘導体はさまざまな環境用途に使用されてきました . たとえば、さまざまな環境汚染物質の処理に使用されてきました。
Safety and Hazards
5-Bromo-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, avoid dust formation, ingestion, and inhalation .
作用機序
Target of Action
5-Bromo-6-methyl-1-indanone is a derivative of 1-indanone It’s known that 1-indanone derivatives have a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They can also be used in the treatment of neurodegenerative diseases .
Mode of Action
For instance, they can inhibit the replication of Hepatitis C Virus (HCV) . More research is needed to understand the specific interactions of 5-Bromo-6-methyl-1-indanone with its targets.
Biochemical Pathways
For example, their antiviral activity suggests they may interfere with viral replication pathways .
Result of Action
For instance, their anticancer activity suggests they may induce cell death or inhibit cell proliferation in cancer cells .
生化学分析
Biochemical Properties
5-Bromo-6-methyl-1-indanone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-Bromo-6-methyl-1-indanone and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Bromo-6-methyl-1-indanone on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 5-Bromo-6-methyl-1-indanone can influence gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound has been found to affect the metabolic activity of cells, potentially altering the production of key metabolites .
Molecular Mechanism
At the molecular level, 5-Bromo-6-methyl-1-indanone exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular functions. For example, the inhibition of cytochrome P450 by 5-Bromo-6-methyl-1-indanone can lead to decreased metabolism of certain drugs, thereby increasing their bioavailability . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-methyl-1-indanone have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that 5-Bromo-6-methyl-1-indanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of 5-Bromo-6-methyl-1-indanone in experimental designs.
Dosage Effects in Animal Models
The effects of 5-Bromo-6-methyl-1-indanone vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, 5-Bromo-6-methyl-1-indanone can exhibit toxic effects, including cellular damage and apoptosis . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
5-Bromo-6-methyl-1-indanone is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes. This interaction can lead to the modulation of metabolic flux and changes in metabolite levels . For instance, the inhibition of cytochrome P450 by 5-Bromo-6-methyl-1-indanone can result in the accumulation of certain metabolites, potentially leading to metabolic imbalances . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-6-methyl-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 5-Bromo-6-methyl-1-indanone across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and efficacy, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .
Subcellular Localization
The subcellular localization of 5-Bromo-6-methyl-1-indanone is a key factor in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of 5-Bromo-6-methyl-1-indanone in the nucleus suggests that it may interact with nuclear proteins and influence gene expression . Additionally, the localization of this compound in the cytoplasm indicates its potential involvement in cytoplasmic signaling pathways and metabolic processes .
特性
IUPAC Name |
5-bromo-6-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJKVJLEAGJIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



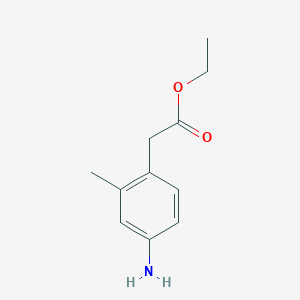
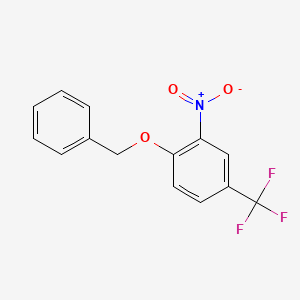
![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

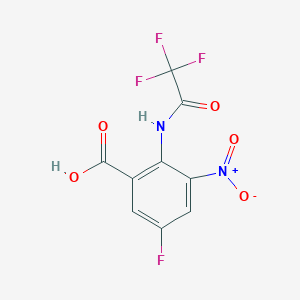
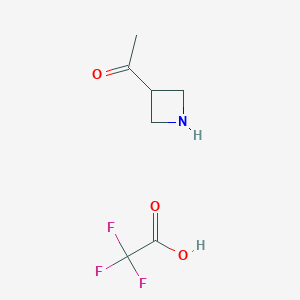
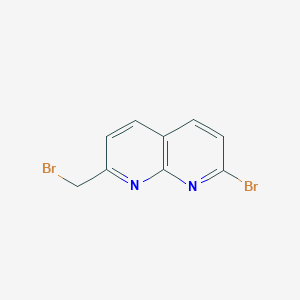

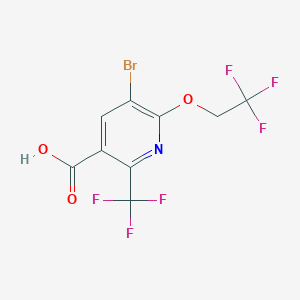
![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)
